2-((4-Fluorophenyl)ethynyl)aniline
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Overview
Description
2-((4-Fluorophenyl)ethynyl)aniline is an organic compound with the molecular formula C14H10FN It is characterized by the presence of a fluorophenyl group attached to an ethynyl group, which is further connected to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Fluorophenyl)ethynyl)aniline typically involves the following steps:
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Sonogashira Coupling Reaction: : This reaction is commonly used to form the ethynyl linkage between the fluorophenyl group and the aniline. The reaction involves the coupling of 4-fluoroiodobenzene with ethynylaniline in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran or dimethylformamide, with a base like triethylamine or potassium carbonate.
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Purification: : The crude product obtained from the coupling reaction is purified using column chromatography or recrystallization techniques to obtain the pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Sonogashira coupling reaction under optimized conditions to ensure high yield and purity. Industrial processes would also incorporate advanced purification techniques and quality control measures to meet the required standards.
Chemical Reactions Analysis
Types of Reactions
2-((4-Fluorophenyl)ethynyl)aniline can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
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Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its reduced forms.
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Substitution: : The aniline moiety can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, to introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced forms of the original compound.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
2-((4-Fluorophenyl)ethynyl)aniline has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the development of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-((4-Fluorophenyl)ethynyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The ethynyl group can participate in π-π interactions, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
2-((4-Chlorophenyl)ethynyl)aniline: Similar structure with a chlorine atom instead of a fluorine atom.
2-((4-Bromophenyl)ethynyl)aniline: Similar structure with a bromine atom instead of a fluorine atom.
2-((4-Methylphenyl)ethynyl)aniline: Similar structure with a methyl group instead of a fluorine atom.
Uniqueness
2-((4-Fluorophenyl)ethynyl)aniline is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable compound in various research applications.
Properties
IUPAC Name |
2-[2-(4-fluorophenyl)ethynyl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN/c15-13-9-6-11(7-10-13)5-8-12-3-1-2-4-14(12)16/h1-4,6-7,9-10H,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKBDCKEFZMYLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#CC2=CC=C(C=C2)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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